6-Bromo-2-(chloromethyl)quinoxaline
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Overview
Description
6-Bromo-2-(chloromethyl)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. The presence of bromine and chlorine substituents in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-(chloromethyl)quinoxaline typically involves the condensation of appropriate substituted anilines with 1,2-dicarbonyl compounds. One common method includes the reaction of 2-chloroaniline with 1,2-dibromoethane in the presence of a base, followed by cyclization to form the quinoxaline ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for yield and purity. The use of catalysts and controlled reaction conditions ensures efficient production.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-(chloromethyl)quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The quinoxaline ring can undergo oxidation or reduction, leading to different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation.
Reducing Agents: Such as sodium borohydride for reduction.
Catalysts: Palladium-based catalysts for coupling reactions.
Major Products: The major products formed from these reactions include various substituted quinoxalines, which can be further functionalized for specific applications.
Scientific Research Applications
6-Bromo-2-(chloromethyl)quinoxaline has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, including anticancer, antibacterial, and antiviral compounds.
Biological Studies: Used in the study of enzyme inhibitors and receptor modulators.
Material Science: Employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 6-Bromo-2-(chloromethyl)quinoxaline depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The presence of bromine and chlorine atoms enhances its binding affinity and specificity towards molecular targets .
Comparison with Similar Compounds
- 6-Bromo-2-(chloromethyl)quinazoline
- 6-Bromo-2-(chloromethyl)quinoline
- 6-Bromo-2-(chloromethyl)quinoxaline derivatives
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit enhanced potency or selectivity in certain applications .
Properties
Molecular Formula |
C9H6BrClN2 |
---|---|
Molecular Weight |
257.51 g/mol |
IUPAC Name |
6-bromo-2-(chloromethyl)quinoxaline |
InChI |
InChI=1S/C9H6BrClN2/c10-6-1-2-8-9(3-6)12-5-7(4-11)13-8/h1-3,5H,4H2 |
InChI Key |
NCJIFEVGFQWQMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN=C2C=C1Br)CCl |
Origin of Product |
United States |
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